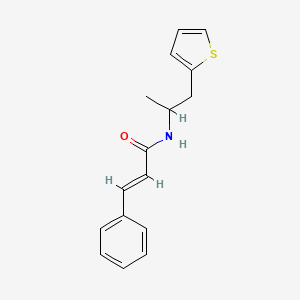![molecular formula C17H15Cl2N5O2 B2505228 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide CAS No. 899973-66-1](/img/structure/B2505228.png)
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. The triazole core is a common motif in medicinal chemistry, often used in the design of drugs due to its ability to mimic peptide bonds and its metabolic stability. The specific compound , while not directly studied in the provided papers, is structurally related to the compounds that have been synthesized and evaluated for various biological activities, such as inhibition of purine nucleoside phosphorylase (PNPase) and as potential HSP90 inhibitors .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides with ynamides or other suitable precursors. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound of interest . This method provides a regiocontrolled approach to obtain the triazole core with an amino substituent at the 5-position, which is a key feature of the compound . Additionally, the synthesis of 5-amino-1H-[1,2,4]triazole derivatives has been reported, where the acetylation and subsequent reactions lead to various acetylated products, showcasing the chemical manipulations possible on the triazole ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. Single-crystal X-ray analysis has been used to assign the structure of related compounds, such as 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine . This technique could similarly be applied to determine the precise molecular structure of "5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide," ensuring the correct identification of its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can vary depending on the substituents attached to the core. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been shown to proceed regioselectively, leading to mono- and diacetylated products . This suggests that the compound of interest may also undergo specific chemical reactions based on the functional groups present, such as acetylation, amidation, or other modifications, which could be exploited for further chemical synthesis or modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of amino and carboxamide groups can affect the compound's hydrogen bonding capability and, consequently, its solubility in various solvents. Spectroscopic methods like HPLC, GC-MS, FTIR, and NMR spectroscopy have been employed to study similar compounds, providing insights into their structural and conformational characteristics . These techniques would be essential in analyzing the physical and chemical properties of "5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide."
Propriétés
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-26-14-6-5-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKMYZWLFVLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2505165.png)
![4-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide](/img/no-structure.png)